molecular formula C15H10ClNOS B10842813 3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol

3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol

Cat. No.: B10842813
M. Wt: 287.8 g/mol
InChI Key: IYXPXDBFKHBESO-UHFFFAOYSA-N
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Description

3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol is a complex organic compound that features a phenol group attached to a pyridine ring, which is further substituted with a thienyl group containing a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[6-(5-Bromo-2-thienyl)pyridin-2-yl]phenol
  • 3-[6-(5-Methyl-2-thienyl)pyridin-2-yl]phenol
  • 3-[6-(5-Fluoro-2-thienyl)pyridin-2-yl]phenol

Uniqueness

3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol is unique due to the presence of the chlorine atom in the thienyl group, which can influence its reactivity and interaction with other molecules. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Properties

Molecular Formula

C15H10ClNOS

Molecular Weight

287.8 g/mol

IUPAC Name

3-[6-(5-chlorothiophen-2-yl)pyridin-2-yl]phenol

InChI

InChI=1S/C15H10ClNOS/c16-15-8-7-14(19-15)13-6-2-5-12(17-13)10-3-1-4-11(18)9-10/h1-9,18H

InChI Key

IYXPXDBFKHBESO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC(=CC=C2)C3=CC=C(S3)Cl

Origin of Product

United States

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